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molecular formula C10H10Cl2O3 B8584840 3-(2,3-Dichloro-4-methoxyphenyl)-propanoic acid

3-(2,3-Dichloro-4-methoxyphenyl)-propanoic acid

Cat. No. B8584840
M. Wt: 249.09 g/mol
InChI Key: VFIXAKNVNDOMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04337354

Procedure details

2,3-Dichloro-4-methoxycinnamic acid (200.8 g., 0.813 mole) is dissolved in tetrahydrofuran (1600 ml.) and 5% platinum on charcoal (16.3 gm.) is added. The mixture is divided into 8 separate units and each is placed in a Parr hydrogenation apparatus in an atmosphere of hydrogen at an initial pressure of 50 p.s.i. Upon shaking, the time required for the reduction of each batch is 35 to 60 minutes.
Name
2,3-Dichloro-4-methoxycinnamic acid
Quantity
200.8 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
solvent
Reaction Step One
Quantity
16.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:12]([Cl:13])=[C:11]([O:14][CH3:15])[CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([OH:8])=[O:7]>O1CCCC1.[Pt]>[Cl:1][C:2]1[C:12]([Cl:13])=[C:11]([O:14][CH3:15])[CH:10]=[CH:9][C:3]=1[CH2:4][CH2:5][C:6]([OH:8])=[O:7]

Inputs

Step One
Name
2,3-Dichloro-4-methoxycinnamic acid
Quantity
200.8 g
Type
reactant
Smiles
ClC1=C(C=CC(=O)O)C=CC(=C1Cl)OC
Name
Quantity
1600 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
16.3 g
Type
catalyst
Smiles
[Pt]

Conditions

Stirring
Type
CUSTOM
Details
Upon shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separate units

Outcomes

Product
Details
Reaction Time
47.5 (± 12.5) min
Name
Type
Smiles
ClC1=C(C=CC(=C1Cl)OC)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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